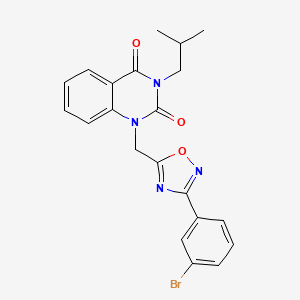

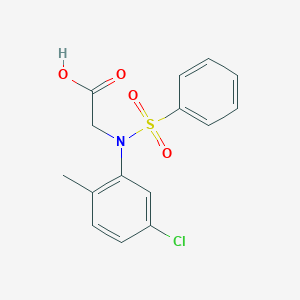

![molecular formula C18H16FNO4S B2489754 3-[(4-ethoxyphenyl)sulfonyl]-7-fluoro-1-methylquinolin-4(1H)-one CAS No. 1326915-46-1](/img/structure/B2489754.png)

3-[(4-ethoxyphenyl)sulfonyl]-7-fluoro-1-methylquinolin-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to "3-[(4-ethoxyphenyl)sulfonyl]-7-fluoro-1-methylquinolin-4(1H)-one" often involves multi-step chemical reactions that include sulfonation, fluorination, and the formation of the quinolinone core. For instance, the synthesis of similar sulfonamide-based inhibitors employs sequential reactions including sulfonation, nitro group reduction, and final cyclization to achieve the desired structure (Hayun et al., 2012).

Molecular Structure Analysis

Molecular structure analysis of compounds similar to our compound of interest involves the examination of their crystal structure, bond lengths, angles, and molecular conformations. Studies on related molecules, like 4-fluoroisoquinoline-5-sulfonyl chloride, reveal insights into the spatial arrangement and interactions within the molecule, such as hydrogen bonding and steric effects, which are crucial for understanding the compound's chemical behavior (Ohba et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving compounds with the quinolinone structure often focus on functional group transformations and the introduction of substituents that affect the compound's reactivity and biological activity. For example, halosulfonylation reactions involving enynes have been employed to synthesize densely functionalized quinolinones, demonstrating the versatility of these compounds in chemical synthesis (Zhu et al., 2016).

Scientific Research Applications

Antioxidant Activity Evaluation

Antioxidants play a critical role in combating oxidative stress in biological systems, with implications for food engineering, medicine, and pharmacy. Analytical methods for determining antioxidant activity are crucial for understanding the effectiveness of compounds, including possibly "3-[(4-ethoxyphenyl)sulfonyl]-7-fluoro-1-methylquinolin-4(1H)-one". Techniques such as the Oxygen Radical Absorption Capacity (ORAC) test and the Ferric Reducing Antioxidant Power (FRAP) test, among others, are based on chemical reactions monitored by spectrophotometry. These methods have been applied successfully in antioxidant analysis or the determination of antioxidant capacity of complex samples (Munteanu & Apetrei, 2021).

Cholinesterase Inhibitors for Organophosphate Poisoning

Organophosphorus compounds (OPCs) pose a significant health hazard due to their inhibition of acetylcholinesterase (AChE). Studies on reversible AChE inhibitors as a pretreatment for exposure to OPCs suggest that certain compounds can offer protection against a broad range of OPCs. This research domain could encompass the investigation of "3-[(4-ethoxyphenyl)sulfonyl]-7-fluoro-1-methylquinolin-4(1H)-one" for similar protective effects (Lorke & Petroianu, 2018).

Synthesis Methodologies

The synthesis of complex molecules, including fluorinated compounds and their intermediates, is a vital area of research. A practical synthesis of 2-fluoro-4-bromobiphenyl, a key intermediate for the manufacture of flurbiprofen, highlights the importance of developing efficient, scalable synthesis methods for such compounds. Research into innovative synthesis methodologies could potentially involve compounds like "3-[(4-ethoxyphenyl)sulfonyl]-7-fluoro-1-methylquinolin-4(1H)-one" (Qiu et al., 2009).

Environmental and Health Impact Assessments

Understanding the environmental and health impacts of chemical compounds, including their degradation, bioaccumulation, and toxicity, is crucial. For instance, studies on the microbial degradation of polyfluoroalkyl chemicals highlight the environmental fate and effects of these compounds. Similar assessments for "3-[(4-ethoxyphenyl)sulfonyl]-7-fluoro-1-methylquinolin-4(1H)-one" could inform its safety profile and environmental sustainability (Liu & Avendaño, 2013).

Mechanism of Action

Future Directions

properties

IUPAC Name |

3-(4-ethoxyphenyl)sulfonyl-7-fluoro-1-methylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FNO4S/c1-3-24-13-5-7-14(8-6-13)25(22,23)17-11-20(2)16-10-12(19)4-9-15(16)18(17)21/h4-11H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEUSSODQEXXSHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=CC(=C3)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-ethoxyphenyl)sulfonyl]-7-fluoro-1-methylquinolin-4(1H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

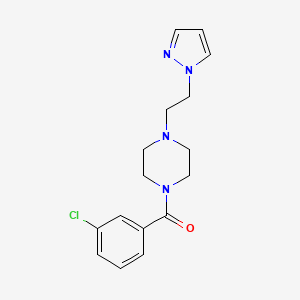

![Ethyl 2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2489673.png)

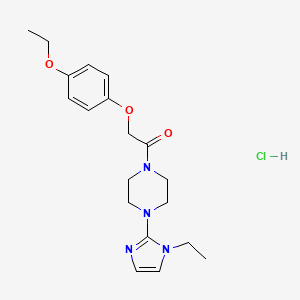

![N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2-(thiophen-2-yl)acetamide](/img/structure/B2489675.png)

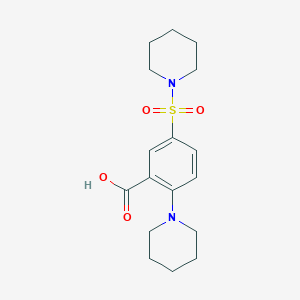

![(Z)-N-(5,5-dioxido-3-(3-(trifluoromethyl)phenyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide](/img/structure/B2489685.png)

![2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-phenylacetamide](/img/structure/B2489686.png)

![N1-allyl-N2-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2489691.png)

![2-Amino-2-[3-(2,5-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2489693.png)